molecular formula C11H13N3O2 B7587503 2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide

2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide

Cat. No. B7587503
M. Wt: 219.24 g/mol
InChI Key: DIXUCQXOENVNDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide, also known as MMB-2201, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the cannabinoid receptors, which are primarily found in the central nervous system. MMB-2201 has gained significant attention in the scientific research community due to its potential therapeutic applications and its ability to mimic the effects of natural cannabinoids.

Mechanism of Action

2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide acts on the cannabinoid receptors in the brain, which are responsible for regulating various physiological processes such as pain, mood, appetite, and memory. It binds to the receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the modulation of various physiological processes and the production of the characteristic effects associated with cannabinoids.
Biochemical and Physiological Effects
2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have potent analgesic and anti-inflammatory effects in preclinical studies. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has several advantages as a research tool. It is highly potent and has a long half-life, which makes it useful for studying the effects of cannabinoids in vivo. However, it also has several limitations, including its potential for abuse and its lack of selectivity for the cannabinoid receptors. This makes it difficult to study the specific effects of individual receptors and may limit its usefulness in certain research applications.

Future Directions

There are several potential future directions for research on 2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further research is needed to fully understand the mechanisms of action of 2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide and its potential for abuse.

Synthesis Methods

2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide is synthesized by reacting 5-fluoro-ADB with N-(2-methyl-1,3-benzoxazol-5-yl)-2-methylpropan-2-amine in the presence of a catalyst. The resulting product is then purified and analyzed for purity and potency. The synthesis method is complex and requires specialized equipment and expertise.

Scientific Research Applications

2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies. 2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide has also been investigated for its potential use in the treatment of various conditions such as chronic pain, epilepsy, and neurodegenerative diseases.

properties

IUPAC Name

2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7-13-9-5-8(3-4-10(9)16-7)14-11(15)6-12-2/h3-5,12H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXUCQXOENVNDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methylamino)-N-(2-methyl-1,3-benzoxazol-5-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.